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molecular formula C16H21NO5 B2982156 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid CAS No. 1153949-88-2

2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid

Cat. No. B2982156
M. Wt: 307.346
InChI Key: KVCXYSXBZUHWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309718B2

Procedure details

Benzyl 3-(1,1-dimethyl-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate (12.70 g, 0.04359 mol) was dissolved in acetone (179.5 mL, 2.444 mol) and cooled to 15° C. and 1.0 M of hydrogen chloride in water (65.39 mL, 0.06539 mol) was added dropwise. After addition of the HCl was complete, a solution of potassium permanganate (11.0 g, 0.0697 mol) in acetone (493.6 mL, 6.722 mol) was added dropwise. The reaction mixture was stirred at room temperature for 6 h, filtered and the filter cake was washed with acetone. The filtrate was evaporated, in vacuo, diluted with methylene chloride, dried, filtered and the solvent was evaporated, in vacuo, to provide a crude product which was used directly in next step. LCMS (M+H) 308.2.
Name
Benzyl 3-(1,1-dimethyl-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
179.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
493.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1([OH:21])[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7]1)([CH3:5])[CH:3]=[O:4].CC(C)=[O:24].Cl.O.[Mn]([O-])(=O)(=O)=O.[K+]>>[CH2:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][C:6]([C:2]([CH3:1])([CH3:5])[C:3]([OH:24])=[O:4])([OH:21])[CH2:7]1)=[O:12])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:4.5|

Inputs

Step One
Name
Benzyl 3-(1,1-dimethyl-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate
Quantity
12.7 g
Type
reactant
Smiles
CC(C=O)(C)C1(CN(CC1)C(=O)OCC1=CC=CC=C1)O
Name
Quantity
179.5 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
65.39 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
11 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
493.6 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with acetone
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated, in vacuo
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated, in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)(O)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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